molecular formula C13H16N2O2 B12263250 N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B12263250
M. Wt: 232.28 g/mol
InChI Key: VVMNWSQPDLQEBZ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide is a complex organic compound with a unique structure that includes a benzoxazole ring fused with a cyclopentene ring

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide

InChI

InChI=1S/C13H16N2O2/c16-12(9-5-1-2-6-9)14-13-10-7-3-4-8-11(10)15-17-13/h1-2,9H,3-8H2,(H,14,16)

InChI Key

VVMNWSQPDLQEBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CC=CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentene Ring: This step involves the reaction of the benzoxazole intermediate with cyclopentene derivatives under controlled conditions.

    Amidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol
  • 2-Fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Uniqueness

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)cyclopent-3-ene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a cyclopentene ring and a carboxamide group makes it a versatile compound for various applications.

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